molecular formula C16H26O2 B14432955 1,4-Dimethoxy-2-(2,4,4-trimethylpentan-2-yl)benzene CAS No. 75773-14-7

1,4-Dimethoxy-2-(2,4,4-trimethylpentan-2-yl)benzene

Cat. No.: B14432955
CAS No.: 75773-14-7
M. Wt: 250.38 g/mol
InChI Key: CQOCPRJXAAFZJS-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-(2,4,4-trimethylpentan-2-yl)benzene: is an organic compound with a complex structure that includes a benzene ring substituted with two methoxy groups and a bulky alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethoxy-2-(2,4,4-trimethylpentan-2-yl)benzene typically involves the alkylation of a dimethoxybenzene derivative with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where 1,4-dimethoxybenzene reacts with 2,4,4-trimethylpentan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-(2,4,4-trimethylpentan-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution can occur, where the methoxy groups direct incoming electrophiles to the ortho and para positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,4-Dimethoxy-2-(2,4,4-trimethylpentan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-(2,4,4-trimethylpentan-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the bulky alkyl chain can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethoxy-2-(2,4,4-trimethylpentan-2-yl)benzene is unique due to its specific alkyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

75773-14-7

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

1,4-dimethoxy-2-(2,4,4-trimethylpentan-2-yl)benzene

InChI

InChI=1S/C16H26O2/c1-15(2,3)11-16(4,5)13-10-12(17-6)8-9-14(13)18-7/h8-10H,11H2,1-7H3

InChI Key

CQOCPRJXAAFZJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=C(C=CC(=C1)OC)OC

Origin of Product

United States

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